An In-Depth Technical Guide to Desmethyl Prucalopride: Structure, Properties, and Analysis
An In-Depth Technical Guide to Desmethyl Prucalopride: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of desmethyl prucalopride, a key chemical entity in the context of the prokinetic agent prucalopride. We will delve into the chemical structures, physical properties, synthesis, and analytical methodologies for two distinct but related compounds: the primary metabolite, O-desmethyl prucalopride acid , and the synthetic precursor, Desmethyl Prucalopride .
Differentiating the Desmethyl Prucalopride Analogs
It is crucial to distinguish between two compounds that can be referred to as "desmethyl prucalopride":
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O-Desmethyl Prucalopride Acid (R-107504): The principal and most abundant metabolite of prucalopride found in vivo. It is formed through the O-demethylation of the methoxypropyl side chain followed by oxidation to a carboxylic acid.
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Desmethyl Prucalopride: The direct O-demethylated precursor to prucalopride, featuring a hydroxypropyl side chain. This compound is a vital reference standard in analytical chemistry and a key intermediate in the synthesis of radiolabeled prucalopride.
This guide will address both compounds, clarifying their distinct roles and properties.
Chemical Structure and Physicochemical Properties
A foundational understanding of the chemical structure and physical characteristics of these molecules is paramount for any research or development activities.
O-Desmethyl Prucalopride Acid
This metabolite is characterized by the replacement of the terminal methyl group of the methoxypropyl side chain with a carboxylic acid functional group.
Chemical Structure:
Caption: Chemical structure of O-desmethyl prucalopride acid.
Table 1: Physicochemical Properties of O-Desmethyl Prucalopride Acid
| Property | Value | Source |
| IUPAC Name | 3-[4-[(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)amino]piperidin-1-yl]propanoic acid | [1] |
| Molecular Formula | C₁₇H₂₂ClN₃O₄ | [2] |
| Molecular Weight | 367.83 g/mol | [2] |
| CAS Number | Not available | - |
| Appearance | Not explicitly stated, likely a solid | - |
| Solubility | Likely soluble in aqueous bases due to the carboxylic acid moiety. | Inferred |
| pKa | Not experimentally determined. The carboxylic acid proton is expected to have a pKa around 4-5, while the piperidine nitrogen will be basic. | Inferred |
| Melting Point | Not available | - |
Desmethyl Prucalopride
This synthetic precursor is characterized by a terminal hydroxyl group on the propyl side chain attached to the piperidine nitrogen.
Chemical Structure:
Caption: Chemical structure of Desmethyl Prucalopride.
Table 2: Physicochemical Properties of Desmethyl Prucalopride
| Property | Value | Source |
| IUPAC Name | 4-amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | [3] |
| Molecular Formula | C₁₇H₂₄ClN₃O₃ | [3] |
| Molecular Weight | 353.84 g/mol | [3] |
| CAS Number | 1599434-55-5 | [3] |
| Appearance | White Solid | |
| Solubility | Not explicitly stated. The presence of the hydroxyl and amine groups suggests some solubility in polar organic solvents and aqueous acids. | Inferred |
| Storage | 2-8°C Refrigerator | |
| Melting Point | Not available | - |
Synthesis and Metabolic Pathways
The origin of these two desmethyl prucalopride compounds is fundamentally different, with one being a product of metabolism and the other a synthetic intermediate.
Metabolic Formation of O-Desmethyl Prucalopride Acid
O-desmethyl prucalopride acid is the most abundant metabolite of prucalopride, although it represents a minor fraction of the total administered dose.[4] Its formation in the body follows a two-step metabolic pathway:
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O-demethylation: The terminal methyl group of the methoxypropyl side chain of prucalopride is removed.
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Oxidation: The resulting primary alcohol is subsequently oxidized to a carboxylic acid.
This metabolic transformation is a common route for the clearance of drugs containing methoxyalkyl chains.
Caption: General synthetic route to Desmethyl Prucalopride.
Analytical Methodologies
The accurate detection and quantification of desmethyl prucalopride, particularly the metabolite O-desmethyl prucalopride acid in biological matrices, is essential for pharmacokinetic and drug metabolism studies.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of prucalopride and its metabolites.
A Representative HPLC-UV Method for Prucalopride Succinate Quantification in Biological Samples: [4]
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Instrumentation: Agilent HPLC with a UV detector.
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Column: BDS Hypersil C8 (250 x 4.6 mm, 5 µm).
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Mobile Phase: Methanol: 0.1% Formic Acid (80:20 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: 276 nm.
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Sample Preparation (Plasma):
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To 0.1 mL of plasma, add 0.8 mL of methanol as a protein precipitating agent.
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Vortex for 3 minutes.
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Centrifuge at 5000 rpm for 10 minutes.
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Inject the supernatant into the HPLC system.
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This method can be adapted for the detection of desmethyl prucalopride metabolites by optimizing the gradient and detection wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.
A UPLC-MS/MS Method for Prucalopride in Rat Plasma and Tissues: [5]
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Instrumentation: Waters ACQUITY UPLC system coupled to a Waters Xevo TQD mass spectrometer with an electrospray ionization (ESI) source.
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Column: Waters ACQUITY UPLC® HSS C18 (2.1 mm × 50 mm, 1.8 µm).
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Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
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Flow Rate: 0.2 mL/min.
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Detection: Multiple Reaction Monitoring (MRM) mode.
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Prucalopride transition: m/z 367.99 → 195.89
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This methodology can be readily modified to include the specific MRM transitions for O-desmethyl prucalopride acid and desmethyl prucalopride for their simultaneous quantification.
Protocol for Metabolite Profiling using UHPLC-HRMS: [6] A comprehensive strategy for identifying prucalopride metabolites in biological samples involves:
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Sample Collection: Collect plasma, urine, and feces at multiple time points after administration.
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Sample Preparation:
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Plasma: Protein precipitation with acetonitrile.
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Urine: Dilution with pure water.
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Feces: Homogenization, vortexing, and centrifugation.
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UHPLC-HRMS Analysis:
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Utilize a Q-Exactive hybrid quadrupole-Orbitrap high-resolution mass spectrometer.
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Employ both positive and negative full-scan/dd-MS² modes.
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Data Analysis:
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Use software tools with mass defect filtering and background subtraction to identify potential metabolites.
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Confirm structures by comparing fragmentation patterns with the parent drug.
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Conclusion
This technical guide has provided a detailed examination of the chemical structures, physicochemical properties, synthesis, and analytical methods for O-desmethyl prucalopride acid and desmethyl prucalopride. A clear understanding of these two distinct molecules is critical for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The provided methodologies offer a solid foundation for the development and validation of robust analytical techniques for the study of prucalopride and its metabolic fate.
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